molecular formula C8H10N4O B12883589 Furan-2-carboxaldehyde, (2-imidazolin-2-yl)hydrazone

Furan-2-carboxaldehyde, (2-imidazolin-2-yl)hydrazone

Cat. No.: B12883589
M. Wt: 178.19 g/mol
InChI Key: XSNRWWJSBQHAIE-IZZDOVSWSA-N
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Description

2-(2-(Furan-2-ylmethylene)hydrazinyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features both furan and imidazole rings

Preparation Methods

The synthesis of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-4,5-dihydro-1H-imidazole typically involves the condensation reaction between furan-2-carbaldehyde and 4,5-dihydro-1H-imidazole-2-hydrazine. The reaction is usually carried out in an ethanol solution, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-(Furan-2-ylmethylene)hydrazinyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

    Complexation: It can form complexes with metal ions, which can be useful in coordination chemistry.

Scientific Research Applications

2-(2-(Furan-2-ylmethylene)hydrazinyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-4,5-dihydro-1H-imidazole involves its interaction with biological molecules. The furan ring can participate in π-π interactions, while the imidazole ring can act as a hydrogen bond donor or acceptor. These interactions can disrupt the function of proteins and enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds include other furan and imidazole derivatives, such as:

2-(2-(Furan-2-ylmethylene)hydrazinyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of furan and imidazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C8H10N4O/c1-2-7(13-5-1)6-11-12-8-9-3-4-10-8/h1-2,5-6H,3-4H2,(H2,9,10,12)/b11-6+

InChI Key

XSNRWWJSBQHAIE-IZZDOVSWSA-N

Isomeric SMILES

C1CN=C(N1)N/N=C/C2=CC=CO2

Canonical SMILES

C1CN=C(N1)NN=CC2=CC=CO2

Origin of Product

United States

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